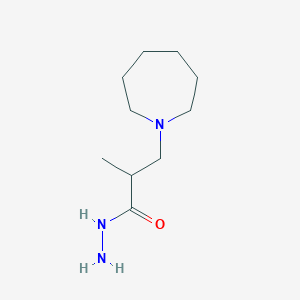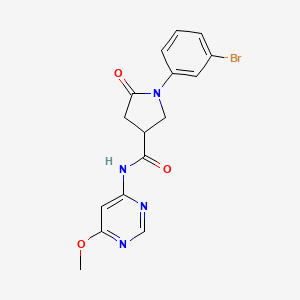
1-(3-bromophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamides. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This compound has gained significant attention in recent years due to its potential use in the treatment of type 2 diabetes mellitus.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
A series of studies have focused on the synthesis and structural characterization of novel compounds with potential therapeutic applications. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized for their anti-inflammatory and analgesic properties, showcasing the versatility of pyrimidine derivatives in drug development (Abu‐Hashem et al., 2020). Similarly, novel pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-5-lipoxygenase activities, indicating the broad therapeutic potential of pyrimidine-carboxamide derivatives (Rahmouni et al., 2016).
Antimicrobial and Cytotoxic Activities
The antimicrobial and cytotoxic activities of pyrimidine derivatives have been a focus of recent research. Compounds based on pyridine derivatives have been synthesized, showing significant antimicrobial and anticancer activities, highlighting the chemical versatility and biological efficacy of these compounds (Anwer et al., 2018). Additionally, substituted benzamide derivatives have been synthesized, evaluated for their anti-microbial activity, and found to exhibit significant antibacterial and antifungal effects, suggesting the potential of these compounds in addressing microbial resistance (Laxmi et al., 2019).
Novel Synthesis Approaches and Biological Activity
Innovative synthesis methods and the biological activity of new compounds have been explored, demonstrating the ongoing interest in developing more effective and targeted therapeutic agents. For instance, an alternative synthesis route for a complex thiazole-carboxamide compound shows the continuous efforts to refine chemical synthesis techniques for better yields and purity (Shahinshavali et al., 2021). Another study on the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives underscores the importance of pyrimidine derivatives in developing antidiabetic medications, showcasing the compound's α-amylase inhibition potential (Lalpara et al., 2021).
Propiedades
IUPAC Name |
1-(3-bromophenyl)-N-(6-methoxypyrimidin-4-yl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O3/c1-24-14-7-13(18-9-19-14)20-16(23)10-5-15(22)21(8-10)12-4-2-3-11(17)6-12/h2-4,6-7,9-10H,5,8H2,1H3,(H,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTHJOAAZVKUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

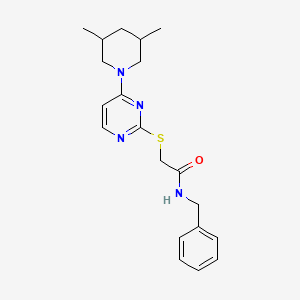
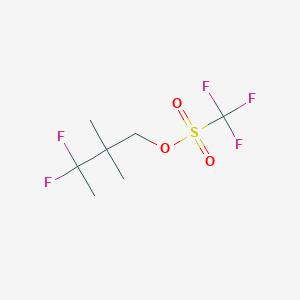

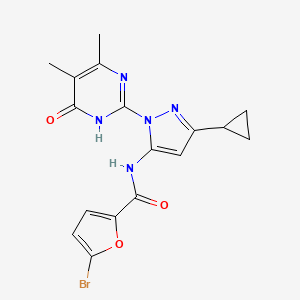
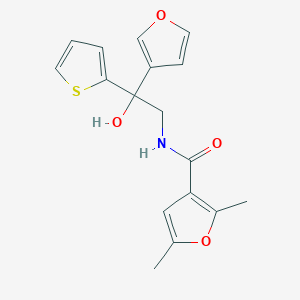
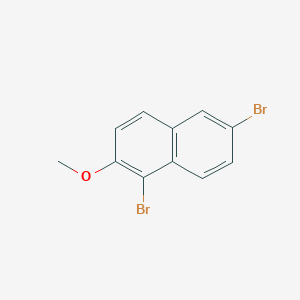
![N-(3-chloro-4-methoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B3014818.png)

![4-Bromo-2-{[(2-bromo-4-methylphenyl)amino]methyl}phenol](/img/structure/B3014823.png)
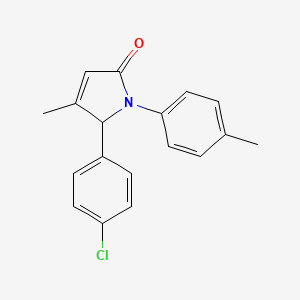

![N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3014829.png)
![(3Ar,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B3014830.png)
